Azepane-3-carboxylic acid HCl

GABA transporter glial uptake inhibitor neurological research

Azepane-3-carboxylic acid hydrochloride (CAS 2007916-48-3), also known as hexahydro-1H-azepine-3-carboxylic acid hydrochloride, is a seven-membered cyclic amino acid derivative with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol. The compound exists as a white to yellow solid at room temperature and is supplied with typical purity specifications of 95-98%.

Molecular Formula C7H14ClNO2
Molecular Weight 179.64
CAS No. 2007916-48-3
Cat. No. B3032493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzepane-3-carboxylic acid HCl
CAS2007916-48-3
Molecular FormulaC7H14ClNO2
Molecular Weight179.64
Structural Identifiers
SMILESC1CCNCC(C1)C(=O)O.Cl
InChIInChI=1S/C7H13NO2.ClH/c9-7(10)6-3-1-2-4-8-5-6;/h6,8H,1-5H2,(H,9,10);1H
InChIKeyHXPJIZYFCRFIQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Azepane-3-carboxylic Acid HCl (CAS 2007916-48-3): Key Physicochemical and Regulatory Identifiers


Azepane-3-carboxylic acid hydrochloride (CAS 2007916-48-3), also known as hexahydro-1H-azepine-3-carboxylic acid hydrochloride, is a seven-membered cyclic amino acid derivative with the molecular formula C₇H₁₄ClNO₂ and a molecular weight of 179.64 g/mol [1]. The compound exists as a white to yellow solid at room temperature and is supplied with typical purity specifications of 95-98% . Its InChI Key is HXPJIZYFCRFIQU-UHFFFAOYSA-N, and the CAS designation is 2007916-48-3 [1].

Why Azepane-3-carboxylic Acid HCl Cannot Be Replaced by Nipecotic Acid or Other Cyclic Amino Acids


Substitution of azepane-3-carboxylic acid HCl with structurally similar cyclic amino acids—such as piperidine-3-carboxylic acid (nipecotic acid) or azetidine-3-carboxylic acid—is not scientifically justified without experimental validation. The seven-membered azepane ring imposes a distinct conformational landscape and steric profile compared to six- or four-membered analogs, which directly influences molecular recognition at biological targets and reactivity in synthetic transformations [1]. In particular, the compound's documented selectivity for glial GABA uptake over neuronal uptake is a property not shared by the six-membered nipecotic acid scaffold, underscoring that ring expansion from six to seven atoms fundamentally alters pharmacological selectivity [2].

Quantitative Evidence Differentiating Azepane-3-carboxylic Acid HCl from Comparator Compounds


Selective Glial GABA Uptake Inhibition: Azepane-3-carboxylic Acid vs. Nipecotic Acid Scaffold

In a comparative study of GABA analogue specificity, perhydroazepine-3-carboxylic acid (the free base of the target HCl salt) was identified as a selective competitive inhibitor of glial GABA uptake, whereas nipecotic acid (piperidine-3-carboxylic acid) and related six-membered scaffolds exhibit preferential neuronal uptake inhibition [1]. The selectivity profile is attributed to the seven-membered ring conformation imposing distinct spatial requirements at the glial transporter recognition site [1].

GABA transporter glial uptake inhibitor neurological research

Room Temperature Storage Stability: Azepane-3-carboxylic Acid HCl vs. Cold-Chain Dependent Azetidine Analog

Azepane-3-carboxylic acid HCl is recommended for storage at room temperature . In contrast, the four-membered analog azetidine-3-carboxylic acid HCl is typically recommended for storage at 2-8°C with protection from air and light . This difference reduces cold-chain logistics requirements and associated procurement costs.

storage conditions supply chain stability

Molecular Weight and Calculated LogP Differentiation from Six-Membered Nipecotic Acid

Azepane-3-carboxylic acid HCl (MW 179.64) possesses a calculated LogP of 0.8825 , whereas nipecotic acid HCl (piperidine-3-carboxylic acid HCl, MW 165.62) exhibits a lower calculated LogP of approximately -2.5 (free base) . The 14 Da mass increase and higher lipophilicity of the azepane derivative may confer altered membrane permeability and distribution characteristics.

physicochemical properties drug design bioavailability

High-Value Application Scenarios for Azepane-3-carboxylic Acid HCl Supported by Evidence


Glial GABA Transporter Pharmacology Studies

The compound's established selectivity for glial GABA uptake over neuronal uptake [1] makes it a valuable pharmacological tool for dissecting the roles of glial versus neuronal GABA transport in synaptic physiology and neurological disease models. Researchers investigating astrocyte-neuron metabolic coupling or glial contributions to seizure disorders may specifically require this seven-membered scaffold to achieve the desired transporter subtype selectivity.

Synthesis of Seven-Membered Heterocyclic Drug Candidates

The azepane ring system is a privileged scaffold in medicinal chemistry, appearing in balanol (PKC inhibitor) and other bioactive molecules [2]. Azepane-3-carboxylic acid HCl serves as a versatile building block for constructing seven-membered nitrogen-containing heterocycles, enabling exploration of conformational space not accessible with six-membered piperidine derivatives. The room-temperature stability further facilitates its use in parallel synthesis and library production.

Comparative Structure-Activity Relationship (SAR) Studies of Cyclic Amino Acids

Systematic variation of ring size from four- (azetidine) to six- (piperidine) to seven-membered (azepane) is a classic SAR strategy. The availability of azepane-3-carboxylic acid HCl with documented purity (95-98%) and calculated LogP enables controlled comparisons to delineate the impact of ring expansion on target binding, permeability, and metabolic stability in lead optimization campaigns.

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